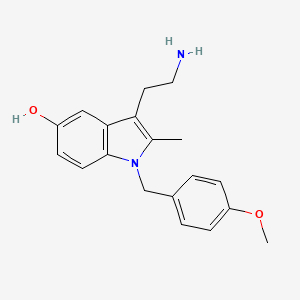
Hydroxindasol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxindasol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which contributes to its wide range of biological activities. This compound has been studied extensively for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxindasol can be synthesized through several methods, including the sol-gel method, which involves the hydrolysis and polycondensation of alkoxide precursors . This method is advantageous due to its simplicity and ability to produce high-purity compounds.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical synthesis techniques. These methods often involve the use of advanced equipment and stringent reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Hydroxindasol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique molecular structure, which allows it to interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups in the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Hydroxindasol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: this compound has been studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Hydroxindasol involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors and enzymes, thereby influencing cellular functions. For example, this compound has been shown to stimulate intestinal motility by acting on L-type calcium channels .
Comparison with Similar Compounds
Hydroxindasol can be compared with other similar compounds, such as indole derivatives, which also exhibit a wide range of biological activities . Some of the similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological functions.
5-Hydroxyindole: A compound derived from the metabolism of tryptophan with significant biological activity.
This compound stands out due to its unique molecular structure and its ability to undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
7008-15-3 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13-17(9-10-20)18-11-15(22)5-8-19(18)21(13)12-14-3-6-16(23-2)7-4-14/h3-8,11,22H,9-10,12,20H2,1-2H3 |
InChI Key |
AYYHIZJKRIKWCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


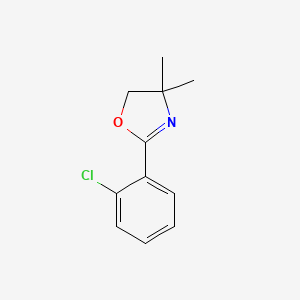

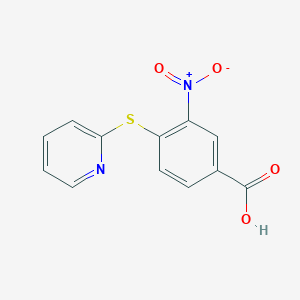
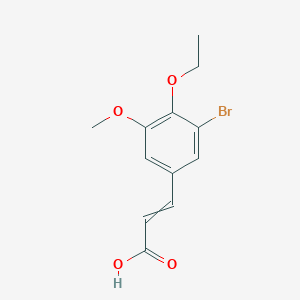
![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)
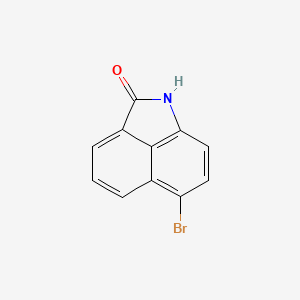
![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)
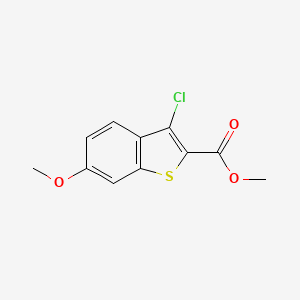
![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)



